molecular formula C10H16N4O B1497216 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one CAS No. 61667-18-3

5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one

Cat. No.: B1497216
CAS No.: 61667-18-3
M. Wt: 208.26 g/mol
InChI Key: OZQINOJZUUKHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is a chemical compound belonging to the class of pyrimidinones Pyrimidinones are heterocyclic aromatic organic compounds characterized by a pyrimidine ring fused with a lactam (cyclic amide) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one typically involves the reaction of cyclohexylamine with a suitable pyrimidinone precursor under specific reaction conditions. One common synthetic route is the condensation reaction between cyclohexylamine and a pyrimidinone derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidinones.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable building block for the construction of diverse chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or pharmacological context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Cyclohexylamino)pyrimidin-4(3H)-one: This compound is structurally similar but lacks the amino group at the 5-position.

  • 5-Amino-6-(alkylamino)pyrimidin-4(3H)-one: Variants with different alkyl groups in place of cyclohexylamine.

Uniqueness: 5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-amino-4-(cyclohexylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-8-9(12-6-13-10(8)15)14-7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQINOJZUUKHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492183
Record name 5-Amino-6-(cyclohexylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61667-18-3
Record name 5-Amino-6-(cyclohexylamino)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61667-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-(cyclohexylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-Amino-6-(cyclohexylamino)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.